molecular formula C6H11N3 B13562231 (R)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine

(R)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine

Cat. No.: B13562231
M. Wt: 125.17 g/mol
InChI Key: ADIMIJGUVBPQPB-RXMQYKEDSA-N
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Description

®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral amine compound featuring an imidazole ring. Imidazole derivatives are known for their biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent under basic conditions. The reaction can be carried out in solvents like dimethylformamide (DMF) or acetonitrile, using bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole compounds.

Scientific Research Applications

®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4-methyl-: Another imidazole derivative with similar structural features.

    Bis(imidazol-1-yl)methane: Contains two imidazole rings linked by a methylene bridge.

Uniqueness

®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This structural uniqueness can lead to distinct biological activities and pharmacological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1R)-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m1/s1

InChI Key

ADIMIJGUVBPQPB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=CN1C)N

Canonical SMILES

CC(C1=NC=CN1C)N

Origin of Product

United States

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